N-Destrimethylamine Diltiazem

Description

Overview of Diltiazem (B1670644) Metabolism and the Genesis of Key Metabolites

Diltiazem undergoes extensive metabolism in the body, primarily in the liver, before its excretion. hres.ca Only a small fraction, about 2-4%, of the parent drug is found unchanged in the urine. hres.cadrugbank.com The metabolic pathways are complex and include deacetylation, O-demethylation, and N-demethylation. nih.govnih.gov

The N-demethylation pathway, a major route for diltiazem metabolism, is primarily mediated by the cytochrome P450 (CYP) family of enzymes, specifically CYP3A4. hres.cadrugbank.comnih.gov This process involves the removal of one or both methyl groups from the tertiary amine side chain of the diltiazem molecule. The initial N-demethylation results in the formation of N-desmethyl diltiazem , also referred to as N-monodesmethyl diltiazem (MA). drugbank.comnih.gov This primary metabolite can then undergo further N-demethylation to yield N,N-didesmethyl diltiazem (MD). nih.govthieme-connect.com

In addition to N-demethylation, diltiazem is also metabolized through deacetylation, which is carried out by esterases, and O-demethylation, a process mediated by CYP2D6. drugbank.com This leads to a variety of other metabolites, some of which may also undergo subsequent N-demethylation. For instance, deacetyl diltiazem can be metabolized to deacetyl N-monodesmethyl diltiazem. drugbank.com The interplay of these pathways results in a complex profile of diltiazem metabolites in the body.

The major circulating metabolites in human plasma include N-monodesmethyl diltiazem, deacetyl diltiazem, and deacetyl N-monodesmethyl diltiazem, all of which are pharmacologically active. drugbank.com Research indicates that N-desmethyl diltiazem is a major metabolite found in human urine. nih.gov

Table 1: Key Enzymes and Resulting Metabolites in Diltiazem Metabolism

| Metabolic Pathway | Primary Enzyme(s) Involved | Key Metabolite(s) Formed |

|---|---|---|

| N-demethylation | CYP3A4, CYP3A5, CYP3A7 hres.cadrugbank.comnih.govcaymanchem.com | N-desmethyl diltiazem, N,N-didesmethyl diltiazem |

| O-demethylation | CYP2D6 drugbank.com | O-desmethyl diltiazem |

| Deacetylation | Esterases drugbank.com | Deacetyl diltiazem |

Significance of N-Demethylation Pathways in Xenobiotic Biotransformation

N-demethylation is a crucial reaction in the biotransformation of xenobiotics, which are foreign substances to a living organism, including drugs, environmental pollutants, and dietary components. This metabolic process is a key part of phase I metabolism, which typically introduces or exposes functional groups on the xenobiotic molecule. muni.cz The primary goal of these reactions is to increase the water solubility of the compound, thereby facilitating its excretion from the body. muni.cz

The cytochrome P450 enzyme system, particularly isoforms like CYP3A4, plays a central role in catalyzing N-demethylation reactions. nih.gov The removal of a methyl group from a nitrogen atom can significantly alter the pharmacological properties of a molecule. nih.gov This can lead to the formation of metabolites that may have altered potency, selectivity for their biological target, or even different pharmacological activities compared to the parent drug. nih.gov For example, the N-demethylated metabolites of some tricyclic antidepressants exhibit improved selectivity and potency. nih.gov

The study of N-demethylation pathways is therefore essential for several reasons:

Predicting Drug-Drug Interactions: Since multiple drugs can be substrates for the same CYP enzymes, understanding the N-demethylation of a particular drug helps in predicting potential interactions with other co-administered drugs.

Assessing Metabolite-Mediated Effects: In some cases, metabolites can be responsible for adverse effects or can inhibit the metabolism of the parent drug or other compounds.

Identification and Role of N-Desmethyl Diltiazem and N,N-Didesmethyl Diltiazem as Distinct Chemical Entities for Research

N-desmethyl diltiazem and N,N-didesmethyl diltiazem have been identified as important metabolites of diltiazem and are subjects of dedicated research. nih.govnih.govthieme-connect.com Their availability as distinct chemical entities allows for detailed investigation into their pharmacological and biochemical properties, independent of the parent drug.

N-desmethyl diltiazem is an active metabolite of diltiazem. caymanchem.com It is formed by the action of CYP3A4, CYP3A5, and CYP3A7. caymanchem.com Research has shown that N-desmethyl diltiazem can inhibit the activity of CYP3A4, the same enzyme responsible for its formation. nih.gov This suggests a potential for auto-inhibition of diltiazem metabolism, especially during long-term therapy where metabolite accumulation can occur. nih.gov Studies have demonstrated that N-desmethyl diltiazem is a more potent inhibitor of CYP3A4 than diltiazem itself. nih.gov It is also a more potent time-dependent inactivator of CYP3A than its parent drug. nih.gov

N,N-didesmethyl diltiazem is the product of the subsequent N-demethylation of N-desmethyl diltiazem. nih.gov It is an even more potent competitive inhibitor of CYP3A4 than N-desmethyl diltiazem. nih.gov However, unlike its precursor, N,N-didesmethyl diltiazem does not appear to cause time-dependent inactivation of CYP3A. nih.govresearchgate.net The synthesis of N,N-didesmethyl diltiazem has been a focus of research to provide a standard for metabolic studies. thieme-connect.comthieme-connect.com

The availability of these metabolites for in vitro research allows scientists to:

Characterize their specific interactions with drug-metabolizing enzymes.

Determine their individual pharmacological activities at various receptors and ion channels.

Table 2: Research Findings on N-Demethylated Diltiazem Metabolites

| Metabolite | Key Research Finding | Reference(s) |

|---|---|---|

| N-desmethyl diltiazem | A potent competitive inhibitor and time-dependent inactivator of CYP3A4. nih.govnih.gov | nih.gov, nih.gov |

| N,N-didesmethyl diltiazem | A very potent competitive inhibitor of CYP3A4, but not a time-dependent inactivator. nih.govnih.gov | nih.gov, nih.gov |

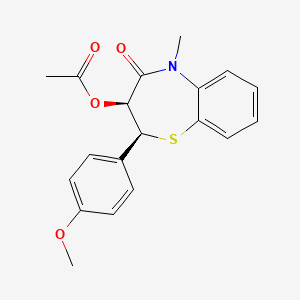

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-12(21)24-17-18(13-8-10-14(23-3)11-9-13)25-16-7-5-4-6-15(16)20(2)19(17)22/h4-11,17-18H,1-3H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCZBHLJRYFCFO-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125473-53-2 | |

| Record name | N-Destrimethylamine Diltiazem | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7KW6S2UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Mechanisms and Enzymatic Pathways of N Demethylation

Cytochrome P450 (CYP) Isoenzyme Involvement in Diltiazem (B1670644) N-Demethylation

The metabolism of diltiazem is significantly influenced by the activity of various CYP isoenzymes, which exhibit substrate specificity and can be subject to genetic polymorphism, leading to interindividual variability in drug response.

The N-demethylation of diltiazem is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugbank.comnih.govyoutube.comresearchgate.net In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have consistently demonstrated that CYP3A4 is the principal enzyme responsible for this metabolic reaction. nih.govresearchgate.net The formation of N-desmethyl diltiazem from its parent compound is a hallmark of CYP3A4 activity. caymanchem.com The significant role of CYP3A4 is further underscored by the observation that known inhibitors of this enzyme, such as ketoconazole (B1673606) and troleandomycin, effectively decrease the microsomal oxidation of diltiazem. nih.gov The metabolism of diltiazem is subject to a considerable first-pass effect, largely attributable to the high expression of CYP3A4 in both the liver and the small intestine. youtube.comnih.govpharmacytimes.com

While CYP3A4 is the major contributor to diltiazem's N-demethylation, other CYP isoenzymes have been investigated for their potential involvement. In vitro studies have shown that CYP2C8 and CYP2C9 can also catalyze the N-demethylation of diltiazem, although to a much lesser extent than CYP3A4, with their activity being approximately 20% and 10% of that supported by CYP3A4, respectively. nih.gov

In contrast, the polymorphic enzyme CYP2D6 is not significantly involved in the N-demethylation of diltiazem. Instead, its primary role in diltiazem metabolism is O-demethylation. drugbank.comresearchgate.netnih.gov Studies with transfected human liver epithelial cells expressing CYP2D6 showed the production of O-demethylated metabolites, but not N-demethylated metabolites. nih.gov The systemic exposure to diltiazem itself does not appear to be significantly impacted by an individual's CYP2D6 genotype. nih.govdrugbank.com However, the disposition of downstream metabolites, such as desacetyl diltiazem and N-demethyldesacetyl diltiazem, is markedly affected by CYP2D6 activity, showing significant accumulation in individuals with a poor CYP2D6 metabolizer phenotype. nih.govresearchgate.net

Elucidation of Metabolic Cascades Leading to the Formation of N-Desmethyl Diltiazem and N,N-Didesmethyl Diltiazem

The metabolic pathway of diltiazem involves a sequential N-demethylation process. The initial step, predominantly mediated by CYP3A4, is the conversion of diltiazem to its primary active metabolite, N-monodesmethyl diltiazem (N-desmethyl diltiazem). drugbank.comsemanticscholar.orgnih.gov This metabolite is a major circulating metabolite found in human plasma and urine. drugbank.comsemanticscholar.orgnih.gov

Enzyme Kinetics and Substrate Specificity in Diltiazem Metabolism in Isolated Systems (in vitro, non-human animal models)

The study of enzyme kinetics provides valuable insights into the affinity of enzymes for their substrates and the efficiency of their catalytic activity. The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity of the enzyme for the substrate. wisc.edu

In vitro studies have been conducted to determine the kinetic parameters of diltiazem metabolism. Research on the N-demethylation of diltiazem in human liver microsomes has shown significant inter-individual variability in the rate of this reaction. nih.gov In a study involving microsomal fractions from 17 different human livers, the rate of diltiazem N-demethylation varied tenfold, ranging from 0.33 to 3.31 nmol/mg of protein/min. nih.gov

Kinetic studies have also been crucial in understanding the inhibitory potential of diltiazem and its metabolites. For instance, N-desmethyl diltiazem and N,N-didesmethyl diltiazem have been identified as potent competitive inhibitors of CYP3A4. nih.gov The competitive inhibition constant (Ki), which represents the concentration of inhibitor required to double the apparent Km of the substrate, has been determined for these metabolites. nih.gov N-desmethyl diltiazem was found to have a Ki of approximately 2 µM, while N,N-didesmethyl diltiazem was an even more potent inhibitor with a Ki of approximately 0.1 µM. nih.gov For diltiazem itself, the Ki for competitive inhibition of CYP3A4 in human liver microsomes has been reported to be around 60 µM. nih.gov

In isolated rat portal veins, N-desmethyl diltiazem has been shown to inhibit spontaneous contractions with an IC50 value of 489 nM. caymanchem.com

Inhibition of Metabolic Enzymes by N-Demethylated Metabolites

A significant aspect of diltiazem's pharmacology is the inhibition of metabolic enzymes by its N-demethylated metabolites. This can lead to drug-drug interactions and alterations in the drug's own metabolism upon prolonged therapy. The N-demethylated metabolites of diltiazem, particularly N-desmethyl diltiazem and N,N-didesmethyl diltiazem, are more potent inhibitors of CYP3A4 than the parent drug. nih.gov

The inhibitory potency increases with successive demethylation. The IC50 value, which is the concentration of an inhibitor that reduces the activity of an enzyme by 50%, for diltiazem against CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation was 120 µM. nih.gov In comparison, the N-desmethyl metabolite had an IC50 of 11 µM, and the N,N-didesmethyl metabolite had an IC50 of 0.6 µM, making them approximately 11 and 200 times more potent, respectively, than diltiazem. nih.gov

This inhibition is competitive in nature, meaning the metabolites compete with other substrates for the active site of the CYP3A4 enzyme. nih.govnih.gov The accumulation of these inhibitory metabolites, especially N-desmethyl diltiazem, during long-term diltiazem therapy can contribute to a decrease in diltiazem's own elimination and enhance its inhibitory effect on the metabolism of other CYP3A4 substrates. nih.gov Furthermore, the inhibition of CYP3A4 by diltiazem and its N-desmethyl metabolite can be enhanced following their biotransformation in NADPH-supplemented hepatic microsomes, suggesting the in situ generation of even more potent inhibitory species. nih.gov This phenomenon is described as mechanism-based inhibition, where a metabolite forms a stable complex with the enzyme, leading to its inactivation. semanticscholar.org

The following table summarizes the inhibitory potency of diltiazem and its N-demethylated metabolites on CYP3A4 activity:

| Compound | IC50 (µM) | Ki (µM) |

| Diltiazem | 120 nih.gov | ~60 nih.gov |

| N-Desmethyl Diltiazem | 11 nih.gov | ~2 nih.govnih.gov |

| N,N-Didesmethyl Diltiazem | 0.6 nih.gov | ~0.1 nih.gov |

Characterization of Competitive Inhibition of CYP3A4 by N-Desmethyl Diltiazem and N,N-Didesmethyl Diltiazem in Hepatic Microsomes

In vitro studies utilizing human hepatic microsomes have been instrumental in characterizing the inhibitory effects of diltiazem's N-demethylated metabolites on CYP3A4, the primary enzyme responsible for their parent drug's metabolism. Research has demonstrated that both N-Desmethyl Diltiazem and N,N-Didesmethyl Diltiazem act as potent competitive inhibitors of this enzyme. nih.gov

Kinetic studies have revealed that these metabolites exhibit a significantly stronger affinity for CYP3A4 than diltiazem itself. The inhibitory potency, as indicated by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), is substantially lower for the metabolites. N-Desmethyl Diltiazem is approximately 11 times more potent than diltiazem, while N,N-Didesmethyl Diltiazem is about 200 times more potent. nih.gov These findings highlight a progressive increase in inhibitory capacity with successive N-demethylation.

The mechanism of inhibition is competitive, meaning the metabolites vie with other CYP3A4 substrates for binding to the enzyme's active site. The potent competitive inhibition by N-Desmethyl Diltiazem (Ki ≈ 2 µM) and N,N-Didesmethyl Diltiazem (Ki ≈ 0.1 µM) suggests that as these metabolites accumulate, particularly during prolonged therapy, they can significantly impede the metabolism of other drugs cleared by CYP3A4. nih.gov This contributes to the well-documented drug-drug interactions associated with diltiazem administration.

| Compound | IC50 (µM) | Ki (µM) | Relative Potency vs. Diltiazem |

|---|---|---|---|

| Diltiazem | 120 | Not Reported in this study | 1x |

| N-Desmethyl Diltiazem | 11 | ~2 | ~11x |

| N,N-Didesmethyl Diltiazem | 0.6 | ~0.1 | ~200x |

Mechanistic Studies of Time-Dependent Enzyme Inactivation by Diltiazem Metabolites in Hepatocyte Systems

Beyond competitive inhibition, diltiazem and its metabolites are known to cause time-dependent inactivation (TDI) of CYP3A4, a more complex and often clinically significant form of inhibition. nih.govnih.gov This mechanism-based inactivation involves the enzymatic conversion of the inhibitor into a reactive species that irreversibly binds to the enzyme, rendering it non-functional. nih.gov Studies using intact human hepatocyte systems, which offer a more physiologically relevant model than microsomes by incorporating cellular processes like transport and phase II metabolism, have been crucial in evaluating this phenomenon. nih.govnih.gov

Research conducted in cryopreserved human hepatocytes has confirmed that diltiazem is a time-dependent inhibitor of CYP3A4. nih.govdoi.org The inhibition of CYP3A by N-desmethyl-diltiazem, in particular, has been shown to be a result of TDI. doi.org The process is characterized by determining kinetic parameters such as the maximal rate of inactivation (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI). nih.govnih.gov

| Parameter | Human Liver Microsomes (HLM) | Human Hepatocytes | General Observation |

|---|---|---|---|

| KI (µM) | ~3.3 | Generally 4- to 13-fold higher than HLM | Lower affinity observed in hepatocytes |

| kinact (min-1) | ~0.07 | Similar, slightly higher, or lower than HLM | Rate of inactivation is comparable |

| Inactivation Potency (kinact/KI) | Higher | Generally lower than HLM | Overall inactivation efficiency is lower in hepatocytes |

Chemical Synthesis and Derivatization of N Demethylated Diltiazem Analogues

Established Synthetic Routes for N-Desmethyl Diltiazem (B1670644) as a Reference Standard

The synthesis of N-desmethyl diltiazem is often approached through the direct N-demethylation of diltiazem or by utilizing a synthetic precursor that can be readily converted to the final product. A common strategy involves the reaction of diltiazem with a demethylating agent. One established method for the N-demethylation of tertiary amines is the Von Braun reaction, which historically utilized cyanogen (B1215507) bromide. However, due to the hazardous nature of this reagent, alternative methods are often preferred in modern synthesis.

A more contemporary approach involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate, to achieve selective N-demethylation. The general scheme for this process is outlined below:

Scheme 1: Synthesis of N-Desmethyl Diltiazem via N-Demethylation

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Diltiazem | α-Chloroethyl chloroformate, Proton sponge, Dichloromethane | N-Carbamoyl intermediate |

| 2 | N-Carbamoyl intermediate | Methanol (B129727), Reflux | N-Desmethyl Diltiazem |

In this two-step process, diltiazem is first reacted with α-chloroethyl chloroformate in the presence of a non-nucleophilic base like a proton sponge to form an unstable carbamoyl (B1232498) intermediate. Subsequent treatment of this intermediate with a protic solvent such as methanol under reflux conditions leads to the cleavage of the carbamate (B1207046) and the formation of N-desmethyl diltiazem. Purification is typically achieved through chromatographic techniques to yield the reference standard.

Development of Synthetic Methodologies for N,N-Didesmethyl Diltiazem

The synthesis of N,N-didesmethyl diltiazem, a primary metabolite of diltiazem, presents a greater synthetic challenge due to the complete removal of the N,N-dimethylaminoethyl side chain and its replacement with a primary aminoethyl group.

Efficient Multi-Step Synthesis Approaches for Didesmethyldiltiazem

A robust multi-step synthesis for N,N-didesmethyl diltiazem often starts from a precursor of the benzothiazepinone core, which is then functionalized with a protected aminoethyl group. A representative synthetic pathway is detailed below:

Scheme 2: Multi-Step Synthesis of N,N-Didesmethyl Diltiazem

| Step | Starting Material | Reagents/Conditions | Intermediate |

| 1 | (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | 1. NaH, THF2. N-(2-bromoethyl)phthalimide | (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-(2-phthalimidoethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |

| 2 | Phthalimide-protected intermediate | Acetic anhydride, Pyridine | (2S,3S)-3-acetoxy-2-(4-methoxyphenyl)-5-(2-phthalimidoethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |

| 3 | Acetylated phthalimide (B116566) intermediate | Hydrazine (B178648) monohydrate, Ethanol, Reflux | N,N-Didesmethyl Diltiazem |

This synthetic route begins with the alkylation of the benzothiazepinone nitrogen with N-(2-bromoethyl)phthalimide. The phthalimide group serves as a protecting group for the primary amine. Following the introduction of the side chain, the hydroxyl group at the 3-position is acetylated. The final step involves the deprotection of the phthalimide group using hydrazine to liberate the primary amine, yielding N,N-didesmethyl diltiazem.

Preparation of Isotopically Labeled N-Demethylated Analogues for Tracer Studies

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies. The preparation of labeled N-demethylated diltiazem analogues, typically with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows for their use as internal standards in mass spectrometry-based quantification or for tracing their metabolic fate in vivo.

The synthesis of deuterium-labeled N-desmethyl diltiazem can be achieved by using a deuterated demethylating agent or by introducing deuterium at a later stage. For example, if a synthetic route involves a reduction step, a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be employed to introduce deuterium atoms at specific positions.

For the preparation of ¹³C-labeled analogues, a common strategy is to incorporate a ¹³C-labeled precursor early in the synthetic sequence. For instance, in the synthesis of N,N-didesmethyl diltiazem, a ¹³C₂-labeled N-(2-bromoethyl)phthalimide could be used to introduce two ¹³C atoms into the ethylamino side chain.

Table 2: Examples of Isotopically Labeled Precursors for Synthesis

| Labeled Precursor | Isotope | Position of Labeling |

| [¹³C₂]-Bromoethane | ¹³C | Ethyl group |

| [D₄]-Methanol | Deuterium | Methyl group (for subsequent reactions) |

| [¹³C]-Methyl iodide | ¹³C | Methyl group |

The synthesis and purification of these labeled analogues require careful execution and characterization to ensure high isotopic enrichment and chemical purity. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the position and extent of isotopic labeling.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental to the analysis of diltiazem (B1670644) and its metabolites, providing the necessary separation from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous determination of diltiazem and its metabolites, including N-desmethyldiltiazem and desacetyl diltiazem. derpharmachemica.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing stationary phases like C18, C8, or CN to achieve effective separation. nih.govresearchgate.netuoa.gr

Method development often focuses on optimizing the mobile phase composition, which typically consists of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or sodium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). derpharmachemica.comresearchgate.netuoa.grrsc.org The pH of the buffer is a critical parameter, with acidic conditions (e.g., pH 2.5-3.9) often employed to ensure good peak shape and resolution. uoa.grnih.gov Isocratic elution is frequently used for routine analysis, while gradient elution can provide enhanced separation for complex impurity profiles. researchgate.netnih.gov Detection is commonly performed using a UV detector set at a wavelength where diltiazem and its metabolites exhibit strong absorbance, typically around 236 nm to 240 nm. nih.govresearchgate.netnih.gov

Validation studies for these HPLC methods demonstrate linearity over specific concentration ranges, with correlation coefficients often exceeding 0.999. nih.govijcpa.in The sensitivity of these methods allows for the detection and quantification of metabolites at low concentrations, with limits of detection (LOD) reported in the nanogram per milliliter (ng/mL) range for plasma samples. uoa.grnih.gov

Table 1: Examples of HPLC Conditions for Diltiazem and Metabolite Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte(s) | Reference |

|---|---|---|---|---|---|

| Spherisorb ODS2 (C18), 5 µm | 65% 0.05 M KH₂PO₄ (pH 3.9), 35% Acetonitrile | 1.75 | 239 | Diltiazem | uoa.gr |

| Supelcosil LC-CN | - | - | 240 | Diltiazem, Desacetyl diltiazem | nih.gov |

| Hiber® RP-18 | Acetonitrile–water (85:15 v/v, pH 2.6) | 1.0 | 230 | Diltiazem | rsc.org |

| C18 | Ethanol: phosphoric acid solution (pH 2.5) (35:65, v/v) | 2.0 | 240 | Diltiazem, Desacetyl diltiazem | nih.gov |

For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous quantification of diltiazem and its metabolites, such as N-desmethyldiltiazem and O-desacetyldiltiazem, in biological matrices like human plasma. researchgate.netijpsr.com This technique offers high specificity and allows for very low limits of quantification, often in the sub-ng/mL range. ijpsr.com

In LC-MS/MS methods, electrospray ionization (ESI) is commonly used to generate ions from the analytes. researchgate.net The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for the analyte and then monitoring a specific product ion after fragmentation. ijpsr.comresearchgate.net This highly selective process minimizes interference from matrix components. For instance, the transition of (M+H)+ ions for N-desmethyl diltiazem has been monitored at m/z 401.09/150.04. ijpsr.com The short run times achievable with modern ultra-performance liquid chromatography (UPLC) systems, often around 2 minutes, make this technique suitable for high-throughput analysis. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for elucidating the structures of unknown impurities and metabolites. orientjchem.org By comparing the measured mass-to-charge ratio with the theoretical value, a molecular formula can be confidently assigned. orientjchem.org For example, HRMS was used to identify an impurity related to diltiazem, showing a protonated molecular ion at m/z 358.1102, corresponding to the molecular formula C19H20NO4S. orientjchem.org This data, combined with fragmentation patterns, allows for the definitive structural characterization of novel or unexpected compounds. orientjchem.org

Table 2: LC-MS/MS Parameters for the Analysis of Diltiazem Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Diltiazem | 415.05 | 178.03 | ESI+ | 0.93 | ijpsr.com |

| N-desmethyl diltiazem | 401.09 | 150.04 | ESI+ | 0.24 | ijpsr.com |

| O-desacetyl diltiazem | 373.21 | 108.85 | ESI+ | 0.15 | ijpsr.com |

Capillary electrophoresis (CE) represents an alternative separation technique with high efficiency and low sample consumption. researchgate.net CE has been successfully applied to the enantiomeric separation of diltiazem and related compounds. nih.gov Different chiral selectors, such as polysaccharides like dextran (B179266) sulfate (B86663) and chondroitin (B13769445) sulfate C, can be added to the background electrolyte to resolve the enantiomers. nih.gov Affinity electrokinetic chromatography (AEKC) using chondroitin sulfate C has been shown to completely separate the enantiomers of all tested diltiazem-related solutes. nih.gov CE coupled with electrochemiluminescence (ECL) detection has also been described as a simple and sensitive method for the determination of diltiazem hydrochloride. researchgate.net

Spectroscopic and Spectrometric Characterization Techniques for Structural Confirmation

While chromatography provides separation and initial identification, spectroscopic techniques are essential for the definitive structural confirmation of metabolites like N-desmethyldiltiazem.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including diltiazem metabolites and related substances. orientjchem.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of protons and carbons within the molecule. orientjchem.org For example, in characterizing a diltiazem-related impurity, the presence of an additional methyl signal in the ¹H NMR spectrum at δ 3.38 ppm and a corresponding carbon signal at 35.872 ppm in the ¹³C NMR spectrum helped confirm the structure. orientjchem.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. orientjchem.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. orientjchem.org These techniques were instrumental in assigning the structure of diltiazem impurities by confirming the linkages between different parts of the molecule. orientjchem.org Variable-temperature NMR experiments can also provide insights into the dynamic behavior and conformational isomers of these molecules in solution. rsc.org

Ultraviolet-Visible (UV/Vis) spectrophotometry is a simple, cost-effective, and widely accessible technique for the quantification of diltiazem and its metabolites in pharmaceutical formulations. researchgate.netrjptonline.org The method is based on measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax). For diltiazem, the λmax is typically observed around 239-240 nm in solvents like 0.1 M HCl or ethanol/water mixtures. nih.govnih.govresearchgate.net

Derivative spectrophotometry can also be employed to enhance specificity and resolve overlapping spectra from interfering substances. nih.govptfarm.pl First- or second-order derivative measurements using "peak-zero" or "peak-peak" techniques can improve quantification in the presence of formulation excipients. nih.govptfarm.pl The method is validated by establishing linearity, which demonstrates a direct proportionality between absorbance and concentration over a defined range. rjptonline.orgnih.gov For diltiazem, linearity has been reported in ranges such as 3.0–8.0 µg/mL and 6-16 µg/mL. researchgate.netnih.gov

Table 3: UV/Vis Spectrophotometric Methods for Diltiazem Quantification

| Method | Wavelength (nm) | Solvent/Buffer | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Area Under Curve | 226-246 | Distilled water | 6-16 | researchgate.net |

| Zero-Order | - | 0.1 N HCl | 5-15 | researchgate.net |

| Complex with Metanil Yellow | 405.5 | Chloroform / pH 1.6 buffer | 3-24 | rjptonline.org |

| Complex with Tropaeolin 000 | 484.5 | Chloroform / pH 1.6 buffer | 3-24 | rjptonline.org |

Electrochemical and Voltammetric Methods for Metabolite Detection

Electrochemical methods, particularly voltammetry, represent a promising avenue for the detection of diltiazem and its metabolites. researchgate.netresearchgate.net Techniques such as square-wave voltammetry (SWV) have been successfully applied for the determination of the parent compound, diltiazem. researchgate.net These methods rely on the electrochemical oxidation or reduction of the target analyte at an electrode surface. researchgate.netlibretexts.org For instance, a novel application of bismuth film electrodes (BiFEs) was developed for determining diltiazem using square wave cathodic voltammetry. researchgate.netresearchgate.net

In studies validating these electrochemical methods for diltiazem, the voltammetric response of its major metabolites, including N-desmethyl diltiazem, has also been investigated. researchgate.net This indicates the potential of such techniques to be adapted for the specific detection and quantification of N-desmethyl diltiazem in various samples. researchgate.net The optimization of parameters like electrode material, pH, and voltammetric waveforms is crucial for achieving the required sensitivity and selectivity for the metabolite. researchgate.netresearchgate.net The development of these methods offers a sustainable and efficient alternative to traditional chromatographic techniques for monitoring drug metabolism. researchgate.netx-mol.net

Comprehensive Method Validation Parameters for N-Demethylated Diltiazem Analysis

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. wjarr.comjddtonline.info This process involves evaluating several key parameters to prove that a method is suitable for its intended purpose. jddtonline.info For N-demethylated diltiazem, methods are typically validated for sensitivity, linearity, precision, and accuracy. researchgate.net

Evaluation of Sensitivity, Linearity, Precision (Intra-day and Inter-day), and Accuracy

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are common techniques for the analysis of diltiazem and its metabolites. researchgate.netnih.gov Method validation for N-desmethyl diltiazem (DMeD) using LC-MS/MS has demonstrated high sensitivity and a broad linear range. researchgate.net

A validated LC-MS/MS method showed linearity for N-desmethyl diltiazem over a concentration range of 0.24 ng/mL to 320.1 ng/mL in plasma. researchgate.net The precision of an analytical method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu For N-desmethyl diltiazem, the intra- and inter-day precision and accuracy were found to be within 10.0%. researchgate.net Another study reported a coefficient of variation below 5% for diltiazem metabolites at plasma concentrations ranging from 15 to 60 ng/ml. researchgate.net

Accuracy is assessed by determining the recovery of the analyte from a spiked matrix. europa.eu In one study, the recovery for N-desmethyl diltiazem from plasma was 76.0%. researchgate.net

Table 1: Validation Parameters for N-Desmethyl Diltiazem (DMeD) Analysis by LC-MS/MS

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 0.24–320.1 ng/mL | researchgate.net |

| Precision (Intra- and Inter-day) | Within 10.0% | researchgate.net |

| Accuracy (Intra- and Inter-day) | Within 10.0% | researchgate.net |

| Recovery | 76.0% | researchgate.net |

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the limit of quantification (LOQ) is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov

For the metabolites of diltiazem, including N-desmethyl diltiazem, a detection limit of 2.5 ng/ml using HPLC with UV detection has been reported. researchgate.net More advanced techniques like LC-MS/MS offer significantly improved sensitivity. A validated LC-MS/MS method established a lower limit of quantification (LLOQ) of 0.24 ng/mL for N-desmethyl diltiazem in plasma. researchgate.net For comparison, the LLOQ for the parent drug, diltiazem, was 0.48 ng/mL in the same study. researchgate.net

Table 2: Detection and Quantification Limits for N-Desmethyl Diltiazem

| Parameter | Method | Matrix | Value | Source |

|---|---|---|---|---|

| Limit of Detection (LOD) | HPLC-UV | Plasma | 2.5 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | LC-MS/MS | Plasma | 0.24 ng/mL | researchgate.net |

Application of Analytical Methods in Non-Clinical Biological Matrices

The analysis of drug metabolites in non-clinical biological matrices is fundamental to understanding their metabolic pathways and pharmacokinetic profiles.

Analysis in Microsomal Preparations and Isolated Hepatocytes

Hepatic microsomes are a key in-vitro tool for studying drug metabolism. nih.gov Diltiazem is known to be N-demethylated by hepatic microsomes, a reaction dependent on the cytochrome P-450 enzyme system. nih.gov Studies using rat liver microsomes have been instrumental in characterizing this metabolic pathway. nih.govresearchgate.net

Research comparing diltiazem metabolism across different species found that diltiazem deacetylase activity was present in rat liver and small intestine microsome preparations but not in those from humans, monkeys, dogs, or mice. researchgate.net This highlights the importance of selecting appropriate animal models in metabolic studies. The N-demethylation process itself, leading to the formation of N-desmethyl diltiazem, is a primary metabolic route studied within these microsomal systems. nih.gov

Detection and Quantification in Animal Tissues and Biological Fluids (e.g., rat plasma, rabbit milk, rabbit fetal blood)

Analytical methods have been developed and applied to quantify diltiazem and its metabolites in various animal biological fluids. A high-performance liquid chromatographic procedure was developed for the determination of diltiazem and its metabolite desacetyldiltiazem in dog plasma, with a sensitivity of 5 ng/mL. nih.gov

LC-MS/MS methods have been validated for the simultaneous quantification of diltiazem and its metabolites, including N-desmethyl diltiazem, in plasma. researchgate.net While the specific application in rat plasma is a common practice in preclinical studies, published validation data often pertains to human or other animal plasma. researchgate.net The principles of extraction, separation, and detection are directly transferable. For instance, solid-phase extraction is a common method for isolating diltiazem and N-desmethyl diltiazem from plasma before chromatographic analysis. researchgate.net

Imaging mass spectrometry (IMS) is an advanced technique used to visualize and quantify the spatial distribution of drugs and their metabolites within tissue sections. nih.gov This method has been successfully used to quantify small molecule drugs in mouse tissue sections, including organs like the liver and kidney, demonstrating its utility in determining tissue-specific concentrations of metabolites like N-desmethyl diltiazem. nih.gov

Pharmacological and Biochemical Activities of N Demethylated Diltiazem Metabolites Non Clinical Focus

Calcium Channel Antagonist Activity in Isolated Systems and Animal Models

The N-demethylated metabolites of diltiazem (B1670644) retain the capacity to block voltage-gated calcium channels, a characteristic feature of the parent compound. However, their potency and the nuances of their interaction with the channel can differ.

Investigations into the effects of diltiazem and its metabolites on the voltage-gated calcium current (ICa) in snail neurons have provided valuable insights into their comparative potencies. One such study determined the half-maximal inhibitory concentration (IC50) for diltiazem and its analogue, deacetyl-N-demethyl-d-diltiazem (a derivative of an N-demethylated metabolite). The results indicated that d-diltiazem had an IC50 of 0.426 mM, while deacetyl-N-demethyl-d-diltiazem had a comparable IC50 of 0.456 mM, demonstrating a similar potency in this model system nih.gov.

| Compound | IC50 (mM) on Voltage-Gated Calcium Currents in Snail Neurons |

|---|---|

| d-Diltiazem | 0.426 |

| deacetyl-N-demethyl-d-diltiazem | 0.456 |

The blocking action of diltiazem and its N-demethylated metabolites on calcium channels is not static; it is influenced by the state of the channel. These compounds exhibit both voltage-dependence and use-dependence, meaning their blocking effect is enhanced when the membrane is depolarized (voltage-dependence) and when the channels are frequently activated (use-dependence) nih.gov.

Studies in snail neurons have shown that both d-diltiazem and its analogue, deacetyl-N-demethyl-d-diltiazem, demonstrate a degree of voltage-dependence nih.gov. This is consistent with the understanding that these molecules bind with higher affinity to the inactivated state of the calcium channel nih.gov. Furthermore, these compounds exhibit use-dependence. High-frequency stimulation led to a further percentage reduction in the normalized calcium current, with d-diltiazem showing a 26.3% reduction and deacetyl-N-demethyl-d-diltiazem showing a 19.2% reduction nih.gov. This characteristic is a hallmark of many calcium channel antagonists and contributes to their therapeutic efficacy nih.gov.

Enzyme Inhibition Profiling by Metabolites (in vitro studies)

Beyond their activity at calcium channels, the N-demethylated metabolites of diltiazem are potent inhibitors of specific cytochrome P450 (CYP) isoenzymes, the primary enzymes responsible for drug metabolism.

In vitro studies utilizing human liver microsomes have demonstrated that N-desmethyl diltiazem and N,N-didesmethyl diltiazem are selective and potent inhibitors of CYP3A4 nih.gov. Their inhibitory potency is significantly greater than that of the parent drug, diltiazem nih.gov.

The IC50 value for diltiazem against CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation was found to be 120 µM. In stark contrast, N-desmethyl diltiazem was approximately 11 times more potent with an IC50 of 11 µM, and N,N-didesmethyl diltiazem was about 200 times more potent with an IC50 of 0.6 µM nih.gov. Kinetic analyses revealed that both N-desmethyl diltiazem and N,N-didesmethyl diltiazem are competitive inhibitors of CYP3A4, with Ki values of approximately 2 µM and 0.1 µM, respectively nih.gov.

| Compound | IC50 (µM) for CYP3A4 Inhibition | Ki (µM) for CYP3A4 Inhibition | Inhibition Type |

|---|---|---|---|

| Diltiazem | 120 | ~60 | Competitive |

| N-Desmethyl Diltiazem | 11 | ~2 | Competitive |

| N,N-Didesmethyl Diltiazem | 0.6 | 0.1 | Competitive |

The potent inhibition of CYP3A4 by the N-demethylated metabolites of diltiazem has significant implications for metabolic feedback loops. Since diltiazem itself is primarily metabolized by CYP3A4, the formation of metabolites that are even stronger inhibitors of this enzyme can lead to a decrease in the parent drug's own clearance nih.govnih.gov.

In vitro experiments have shown that the inhibition of CYP3A4 is enhanced when diltiazem and N-desmethyl diltiazem undergo biotransformation in NADPH-supplemented hepatic microsomes nih.gov. This supports the concept that inhibitory metabolites can be generated in situ, contributing to a feedback inhibition mechanism nih.gov. This phenomenon is particularly relevant under conditions where N-desmethyl diltiazem accumulates, such as during long-term diltiazem therapy, potentially leading to altered pharmacokinetics of diltiazem and other co-administered drugs that are substrates of CYP3A4 nih.gov.

Receptor Binding Studies of N-Demethylated Metabolites in Cellular Assays

Recent research has uncovered a novel activity for diltiazem and its metabolites at a receptor not traditionally associated with calcium channel blockers. A high-throughput functional screen identified diltiazem as an agonist at the human ghrelin receptor (GHSR1a) nih.gov.

Effects on Cellular Transport Systems (e.g., P-glycoprotein) in In Vitro Models

The interaction of diltiazem and its metabolites with cellular transport systems, particularly the efflux transporter P-glycoprotein (P-gp, also known as ABCB1), is a critical aspect of its pharmacological profile. While diltiazem itself is recognized as an inhibitor of P-gp, research into the specific effects of its N-demethylated metabolites is more limited. However, in vitro studies provide some insights into these interactions.

One of the primary N-demethylated metabolites of diltiazem is N-monodesmethyl diltiazem. In vitro investigations utilizing rat jejunum models have demonstrated the formation of N-demethyl-diltiazem as a minor metabolite of diltiazem. nih.gov While this particular study focused on the P-glycoprotein-mediated efflux of another major metabolite, desacetyl-diltiazem (M1), it underscores the biotransformation of diltiazem within an in vitro intestinal model, a key site of P-gp expression and activity. nih.gov

The study by Molden et al. (2000) employed everted sacs and a twin chamber system to examine the metabolism and transport of diltiazem in rat jejunum. Their findings indicated that diltiazem is extensively metabolized, with N-demethyl-diltiazem being one of the identified products. The primary focus, however, was on desacetyl-diltiazem, which exhibited a significantly higher flux from the serosal to the luminal compartment, a characteristic of P-gp-mediated efflux. This efflux was dose-dependently inhibited by the known P-gp inhibitor verapamil. nih.gov

Toxicological Research at a Mechanistic Level Non Clinical Focus

Mechanistic Studies on Metabolite Accumulation and their Influence on Endogenous Enzyme Systems (e.g., time-dependent CYP3A inactivation in cryopreserved hepatocytes)

N-Destrimethylamine Diltiazem (B1670644), a primary metabolite of diltiazem, has been a subject of mechanistic studies to understand its interaction with drug-metabolizing enzymes. Research has particularly focused on its potential to cause time-dependent inactivation (TDI) of cytochrome P450 3A (CYP3A) enzymes, a key pathway for the metabolism of numerous drugs.

Studies utilizing cryopreserved human hepatocytes have demonstrated that N-desmethyl diltiazem contributes to the TDI of CYP3A. This is a process where the metabolite, after being formed, irreversibly binds to the enzyme, leading to its inactivation. This mechanism is considered a significant factor in drug-drug interactions. The inhibition of CYP3A by N-desmethyl-diltiazem in humans has been attributed to this time-dependent inactivation rather than simple reversible inhibition nih.gov.

In comparative studies, the inactivation potency of diltiazem and its metabolites has been evaluated in different in vitro systems. While human liver microsomes (HLM) are a common model, cryopreserved hepatocytes are considered a more clinically relevant system. For diltiazem, the observed IC50 for CYP3A inactivation in hepatocytes was found to be approximately 4-fold lower than the IC50 predicted from microsomal data, indicating an under-prediction by the microsomal model nih.gov. The kinetic parameters for TDI, namely the maximal inactivation rate constant (k_inact) and the apparent inactivation constant (K_I), have been determined for diltiazem in pooled cryopreserved human hepatocytes researchgate.net. Generally, the inactivation potency (k_inact/K_I) for CYP3A inactivators like diltiazem is lower in human hepatocytes compared to HLM researchgate.net.

Further investigations have shown that N-demethylated metabolites of diltiazem are potent competitive inhibitors of CYP3A4 nih.gov. Specifically, N-desmethyl diltiazem was found to be a more potent inhibitor of CYP3A4 than the parent drug, diltiazem nih.gov. The inhibitory effect is enhanced when diltiazem and N-desmethyl diltiazem undergo further biotransformation in NADPH-supplemented hepatic microsomes, suggesting the in situ generation of even more potent inhibitory metabolites nih.gov. This accumulation of N-demethylated metabolites during prolonged therapy may contribute to the observed decrease in diltiazem elimination over time nih.gov.

Interactive Data Table: CYP3A4 Inhibition by Diltiazem and its N-demethylated Metabolites

| Compound | IC50 (µM) for CYP3A4 Inhibition | Inhibition Type |

| Diltiazem | 120 | Competitive |

| N-desmethyl Diltiazem | 11 | Competitive |

| N,N-didesmethyl Diltiazem | 0.6 | Competitive |

This table is based on data from in vitro studies and is for informational purposes only.

In Vitro Cytotoxicity Studies of N-Demethylated Diltiazem Metabolites

Specific in vitro cytotoxicity studies focusing exclusively on N-Destrimethylamine Diltiazem are not extensively available in publicly accessible scientific literature. The majority of research on diltiazem's cytotoxicity is in the context of its effects in combination with other therapeutic agents or as a reference compound.

General methodologies for assessing in vitro cytotoxicity involve exposing cell cultures, such as L-929 mouse fibroblast cells, to the test substance and evaluating for effects like cell lysis, abnormal cell morphology, and cellular degeneration 3m.com. These tests are crucial for the biocompatibility assessment of medical materials and chemicals researchgate.net.

While direct data on the cytotoxicity of N-demethylated diltiazem metabolites is scarce, it is understood that the metabolic process itself can sometimes lead to the formation of reactive intermediates. However, current research primarily focuses on the impact of these metabolites on drug-metabolizing enzymes rather than their direct cytotoxic potential.

Animal Studies on Metabolite Disposition and Excretion Pathways

The disposition and excretion of diltiazem and its metabolites, including this compound, have been investigated in various animal models to understand their pharmacokinetic profiles.

Studies in animal models have provided insights into the potential for diltiazem and its metabolites to be transferred from mother to offspring during gestation and lactation.

In a study involving lactating rabbits, after intravenous administration of diltiazem, both deacetyldiltiazem (M1) and N-monodesmethyldiltiazem (MA) were detected in the blood researchgate.netnih.gov. However, only the M1 metabolite was found to be present in the milk, while N-monodesmethyldiltiazem was not detected in milk researchgate.netnih.gov. This suggests a selective transfer of diltiazem metabolites into breast milk. The parent drug, diltiazem, was found to diffuse freely into milk researchgate.netnih.gov.

The excretion of diltiazem metabolites occurs through both renal (urinary) and hepatic (biliary) pathways, with notable species differences.

In rats, diltiazem is extensively metabolized, and the metabolites are excreted in both urine and feces, indicating that biliary excretion is a significant route nih.govnih.gov. A study on male rats showed that about 81% of the radioactivity from administered 14C-diltiazem in the bile was in the form of water-soluble metabolites nih.gov. The primary urinary metabolites in rats were identified as A4, M6, M4, and M5, with the unchanged drug accounting for a very small fraction nih.gov.

In dogs, the excretion profile differs from that of rats. The unchanged parent drug is more abundant in the urine of dogs compared to rats nih.gov. Following intravenous administration, diltiazem metabolites are excreted in both urine and feces, also pointing to the involvement of biliary excretion nih.gov.

These studies highlight that N-demethylation is a primary metabolic pathway for diltiazem in these animal species, and the resulting metabolites are cleared through both urinary and biliary routes nih.gov. The balance between these two excretion pathways can vary significantly between species.

Interactive Data Table: Summary of Diltiazem Metabolite Excretion in Animal Models

| Animal Model | Primary Excretion Route | Major Urinary Metabolites of Diltiazem | Biliary Excretion of N-demethylated Metabolites |

| Rat | Biliary and Urinary | A4, M6, M4, M5 | Indicated by presence in feces |

| Dog | Biliary and Urinary | Unchanged Diltiazem, A2, A1, M2 | Indicated by presence in feces |

This table provides a general overview based on available animal studies.

Future Directions and Emerging Research Areas

Development of Novel and Hyphenated Analytical Techniques for Comprehensive Metabolite Profiling

The accurate quantification of N-Destrimethylamine Diltiazem (B1670644) and other metabolites is crucial for understanding the pharmacokinetics of Diltiazem. Future research is focused on developing more sophisticated and sensitive analytical methods. Hyphenated techniques, which combine separation methods with detection technologies, are at the forefront of this effort. longdom.orgsemanticscholar.org

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool. ijpsr.com Recent methods have demonstrated high sensitivity, with a low limit of quantification (LLOQ) for N-Destrimethylamine Diltiazem, enabling precise measurement in biological matrices like human plasma. ijpsr.com The development of such methods is critical, particularly for detecting trace-level impurities such as N-Nitroso-N-Desmethyl Diltiazem, a potential genotoxic impurity. waters.comresearchgate.net Techniques using UPLC systems with tandem quadrupole mass spectrometers have achieved Limits of Detection (LOD) as low as 0.006 ppm and Limits of Quantitation (LOQ) of 0.03 ppm for this nitrosamine (B1359907) impurity. waters.comlcms.cz

Future work will likely involve refining these methods to improve throughput and expand the range of metabolites that can be profiled simultaneously. The goal is a comprehensive characterization of the entire metabolic profile of Diltiazem in a single analytical run, providing a more holistic view of its biotransformation. nih.govsemanticscholar.org

| Analytical Technique | Application | Key Parameters | Reference |

| UPLC-MS/MS | Quantification of Diltiazem and its metabolites in human plasma. | LLOQ for N-desmethyl diltiazem: 0.24 ng/mL. | ijpsr.com |

| LC-MS/MS | Detection of N-Nitroso-N-Desmethyl Diltiazem impurity. | Method LOQ: 0.03 ppm; Method LOD: 0.006 ppm. | waters.com |

| HPLC and HPLC/MS | Analysis of Diltiazem and its related substances. | Separation achieved on RP-8 or monolithic RP-18 stationary phases. | nih.gov |

| UPLC-MS/MS | Quantification of N-Nitroso-N-Desmethyl Diltiazem impurity. | LOQ: 0.02 ppm; LOD: 0.006 ppm. | researchgate.net |

Advanced Computational Modeling and Simulation of Metabolite-Enzyme Interactions and Metabolic Pathways

Computational modeling is becoming an indispensable tool for predicting drug metabolism and interactions. Physiologically based pharmacokinetic (PBPK) models are being developed to simulate the complex interplay between Diltiazem, this compound, and metabolizing enzymes. nih.gov These models incorporate in vitro data on enzyme kinetics to predict in vivo outcomes. researchgate.net

Future advancements in this area will involve creating more complex and accurate models that can simulate entire metabolic pathways. limes-institut-bonn.de These models could predict individual variations in metabolism based on genetic differences in enzyme expression, paving the way for personalized medicine approaches. By simulating metabolite-enzyme interactions at a molecular level, researchers can gain deeper insights into the mechanisms of biotransformation and drug interactions.

In-depth Structure-Activity Relationship (SAR) Studies of N-Demethylated Diltiazem Analogues for Calcium Channel Modulation

While the pharmacological activity of this compound is known, a comprehensive understanding of its structure-activity relationship (SAR) is still developing. caymanchem.com SAR studies are essential for designing new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov For Diltiazem-like benzothiazepines, key structural features, or pharmacophores, are required for calcium channel blocking activity. nih.gov These include a 4'-aryl methyl ether and a basic substituent on the nitrogen atom. nih.gov

Future research will focus specifically on N-demethylated analogues. By systematically modifying the structure of this compound and observing the effects on calcium channel modulation, researchers can identify which parts of the molecule are critical for its activity. nih.govnih.gov This knowledge could lead to the development of novel calcium channel blockers with unique therapeutic profiles, potentially offering advantages over existing drugs. The exploration of new chemical scaffolds related to the benzothiazepine (B8601423) class remains an active area of pharmaceutical interest for treating cardiovascular diseases. nih.gov

Exploration of the Role of N-Demethylated Metabolites in Investigational Pre-Clinical Therapeutic Areas

This compound is not an inert byproduct; it is an active metabolite with its own pharmacological effects. caymanchem.com Studies have shown that it binds to receptors in rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins, demonstrating its activity as a calcium channel inhibitor. caymanchem.com The pharmacological activity of other metabolites, such as Desacetyl Diltiazem, which retains 25-50% of the parent compound's activity, further underscores the importance of studying these compounds. drugbank.compharmacompass.com

An emerging area of research is the repurposing of existing drugs for new therapeutic indications. Recent studies have investigated the antimicrobial and antiviral properties of Diltiazem. nih.govscienceopen.com Diltiazem hydrochloride has shown significant activity against Gram-positive bacteria, including Staphylococcus epidermidis and Staphylococcus aureus, and was effective at reducing biofilm formation. peerj.comresearchgate.net It also demonstrated potent antiviral activity against the Coxsackie B4 virus. nih.govscienceopen.com Future pre-clinical studies should explore whether N-demethylated metabolites like this compound share these properties. Investigating these metabolites could uncover novel therapeutic uses in treating infectious diseases, extending their relevance beyond cardiovascular applications.

Comparative Biotransformation Studies in Diverse Non-Human Biological Systems and Microorganisms

The metabolism of Diltiazem shows significant variation across different species. nih.govnih.gov Understanding these differences is crucial for translating pre-clinical animal data to human outcomes. The primary metabolic pathways for Diltiazem include deacetylation, N-demethylation, and O-demethylation. nih.gov While N-demethylation is a common pathway in rats, dogs, and humans, other pathways vary considerably. nih.govnih.gov For instance, diltiazem deacetylase activity is high in rat liver and small intestine microsomes but is not detected in tissues from humans, monkeys, dogs, or mice. nih.govresearchgate.net

Research is also expanding to include biotransformation by microorganisms. Studies have shown that microbial cultures can be used to simulate and predict mammalian drug metabolism and interactions. iosrjournals.org Some gut microbes, such as Bacteroides thetaiotaomicron, are capable of metabolizing diltiazem. nih.gov Future comparative studies will likely involve a broader range of animal models and microbial systems. This research will help to build more accurate pre-clinical models for drug development and provide insights into the role of the gut microbiome in drug metabolism.

| Species/System | Primary Metabolic Pathways | Key Findings | Reference |

| Human | N-demethylation, O-demethylation, Deacetylation | N-monodemethyl-diltiazem (MA) is a major metabolite. semanticscholar.org Deacetylation is less prominent compared to rats. nih.gov | semanticscholar.orgnih.gov |

| Rat | N-demethylation, O-demethylation, Deacetylation | Deacetylation is a major pathway, catalyzed by the Ces2a enzyme. nih.govresearchgate.net | nih.govresearchgate.net |

| Dog | N-demethylation, O-demethylation, Deacetylation | Diltiazem is rapidly eliminated. nih.gov | nih.govnih.gov |

| Microorganisms | Deacetylation, Hydroxylation | Gut microbe Bacteroides thetaiotaomicron can deacetylate diltiazem. nih.gov Some microbial cultures can simulate CYP3A4-mediated metabolism. iosrjournals.org | iosrjournals.orgnih.gov |

Q & A

Q. What experimental designs clarify conflicting reports on N-Desmethyl-N-nitroso Diltiazem's neuroprotective potential?

- Methodological Answer : Use ICV-STZ-induced dementia models to assess cognitive recovery via Morris water maze and biochemical assays (Aβ42, tau phosphorylation). Apply dose-response studies (2–20 µM) with ANOVA to validate neuroprotective thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.